molecular formula C63H87N13O19S2 B1679299 Pentetreotide CAS No. 138661-02-6

Pentetreotide

Cat. No. B1679299
CAS RN: 138661-02-6
M. Wt: 1394.6 g/mol
InChI Key: CNLWNYCFDMAZCB-UTSLKGGTSA-N
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Description

Pentetreotide is a somatostatin receptor inhibitor . It is available in a kit with Indium-111 and used as a contrast agent in the visualization of somatostatin receptor-positive neuroendocrine tumors . It is commercially available as OctreoScan® .


Synthesis Analysis

This compound is a synthetic somatostatin analogue that binds to somatostatin receptors, which are found in high concentrations on the surface of neuroendocrine tumor cells . In the 111In-pentetreotide molecule, the biologically active ring of octreotide remains intact and a DTPA molecule is covalently coupled to the D-phenylalanine group so that it can be labelled with 111In .


Molecular Structure Analysis

The molecular formula of this compound is C63H84InN13O19S2 . The InChIKey is ONJXCGCIKIYAPL-MLRSDOHDSA-K .


Chemical Reactions Analysis

This compound is a SSTR antagonist and a Single-photon emission-computed tomography (SPECT) enhancer .

Scientific Research Applications

Diagnostic Imaging in Neuroendocrine Tumors

Pentetreotide, often used in the form of -pentetreotide, is a significant diagnostic tool in nuclear medicine, especially for neuroendocrine tumors. It is valuable for localizing primary tumors that express somatostatin receptors, staging secondary tumor spread, and identifying patients who may benefit from therapy with unlabelled or radiolabeled octreotide (Bae, 1999).

Use in Therapy for Disseminated Neuroendocrine Tumors

High-activity -pentetreotide therapy has been explored for treating patients with disseminated neuroendocrine tumors. This form of treatment shows promise, especially in terms of progression-free survival and overall survival without significant toxicity (Buscombe, Caplin, & Hilson, 2003).

Radiotherapy Applications

This compound can be radiolabeled, creating products like In-pentetreotide for radiotherapy applications. Its high labeling yield, good stability, and effective biological properties make it suitable for imaging somatostatin receptor-positive tumors (Du Yanrong, 1999).

Enhancing Tumor Localization Techniques

In the context of gastroenteropancreatic neuroendocrine tumors, combining In-pentetreotide imaging with bone scintigrams improves the precision in localizing tumors, especially significant during surgery planning (Le Duc-Pennec et al., 2003).

Expanding Clinical Utilization in Non-Oncological Diseases

This compound's role extends beyond oncology. It shows potential in localizing non-somatostatin receptor-related disease sites, such as in inflammatory diseases, by targeting activated immunological cells and over-expressed somatostatin receptors in these conditions (Bhanat et al., 2018).

Assessing Somatostatin Receptor Density

This compound can be used to evaluate the density of somatostatin receptors in tumors, providing insights into the tumor's cellular differentiation. This can be particularly relevant in neuroendocrine pathology, where receptor density correlates with cellular differentiation (Imperiale et al., 2006).

Comparative Diagnostic Sensitivity

In comparing diagnostic sensitivity and quantitative indices, studies have shown that In-pentetreotide SPECT/CT has significant diagnostic value but might be less sensitive compared to newer techniques like 68Ga-DOTATOC PET/CT in detecting neuroendocrine tumors (Lee et al., 2015).

Radiation Dosimetry

Research on radiation dosimetry for In-pentetreotide provides essential data for evaluating the safety of this radiopharmaceutical in clinical settings (Stabin et al., 1997).

Safety and Hazards

Pentetreotide should be handled with care to avoid contact with skin and eyes . It should be used only by trained individuals in conformance with the requirements of applicable regulations . Radioactive materials in the US are not subject to OSHA regulations .

Future Directions

One hundred eighty millicurie (180-mCi) doses of 111In-pentetreotide are well tolerated and are an effective therapy in some subjects with somatostatin receptor-expressing tumors . The maximal tolerated dose of 111In-pentetreotide and the optimal dosing schedules remain to be determined .

Biochemical Analysis

Biochemical Properties

Pentetreotide plays a crucial role in biochemical reactions by binding to somatostatin receptors, predominantly subtypes 2 and 5. These receptors are G-protein-coupled receptors that mediate the inhibitory effects of somatostatin on hormone secretion and cell proliferation. This compound interacts with these receptors through high-affinity binding, leading to receptor internalization and prolonged cellular retention . This interaction allows for the visualization of receptor-positive tumors using gamma cameras in scintigraphy procedures .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By binding to somatostatin receptors, it inhibits the release of several hormones, including growth hormone, insulin, and glucagon . This inhibition affects cell signaling pathways, leading to reduced cell proliferation and hormone secretion. Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . These cellular effects make this compound a valuable tool in the management of hormone-secreting tumors.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to somatostatin receptors on the cell surface. Upon binding, the receptor-ligand complex undergoes internalization, leading to the activation of intracellular signaling pathways . This activation results in the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently decreasing hormone secretion . Additionally, this compound can induce apoptosis in tumor cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its binding affinity and therapeutic efficacy, making it suitable for repeated imaging and treatment sessions . Prolonged exposure to this compound may lead to receptor downregulation and reduced responsiveness in some cases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits hormone secretion and tumor growth without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and alterations in glucose metabolism have been observed . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with somatostatin receptors. Upon binding, the receptor-ligand complex is internalized and transported to lysosomes for degradation . The metabolic breakdown of this compound involves proteolytic cleavage by lysosomal enzymes, resulting in the release of inactive peptide fragments . These fragments are further processed and excreted through the renal system .

Transport and Distribution

This compound is transported and distributed within cells and tissues through receptor-mediated endocytosis . After binding to somatostatin receptors, the receptor-ligand complex is internalized and transported to endosomes and lysosomes . This process allows for the accumulation of this compound in receptor-positive tissues, enabling targeted imaging and therapy . Additionally, this compound can cross the blood-brain barrier, allowing for the visualization of central nervous system tumors .

Subcellular Localization

The subcellular localization of this compound is primarily within endosomes and lysosomes following receptor-mediated endocytosis . This localization is crucial for its therapeutic efficacy, as it allows for the targeted delivery of radioactive isotopes to tumor cells . Post-translational modifications, such as phosphorylation and ubiquitination, play a role in directing this compound to specific cellular compartments and regulating its activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pentetreotide involves the modification of the natural hormone somatostatin. The key modification is the replacement of the amino acid phenylalanine at position 3 with the synthetic amino acid D-phenylalanine, which increases the compound's binding affinity to somatostatin receptors. The synthesis pathway involves solid-phase peptide synthesis, which allows for the stepwise addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC).", "Starting Materials": [ "Fmoc-D-Phe-OH", "Rink amide resin", "Diisopropylcarbodiimide (DIC)", "N-hydroxybenzotriazole (HOBt)", "N,N-diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Acetonitrile", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "N-methylpyrrolidone (NMP)", "Water" ], "Reaction": [ "1. Loading of Fmoc-D-Phe-OH onto Rink amide resin", "2. Deprotection of Fmoc group using 20% piperidine in DMF", "3. Coupling of amino acids using DIC/HOBt/DIPEA in DMF", "4. Cleavage of peptide from resin using TFA/TIS/water", "5. Purification of crude peptide using preparative HPLC", "6. Characterization of final product using analytical HPLC and mass spectrometry" ] }

CAS RN

138661-02-6

Molecular Formula

C63H87N13O19S2

Molecular Weight

1394.6 g/mol

IUPAC Name

2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

InChI

InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t37-,38-,44+,45-,46+,47-,48-,49?,50+,56+/m1/s1

InChI Key

CNLWNYCFDMAZCB-UTSLKGGTSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSCC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Appearance

Solid powder

Other CAS RN

138661-02-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

111 In -pentetreotide
111-indium-pentetreotide
In-111 pentetreotide
indium In 111 pentetreotide
indium ln-111 pentetreotide
indium-pentetreotide
OctreoScan
OctreoScan 111
pentetreotide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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